molecular formula C9H8N2O4 B14701285 3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone CAS No. 25539-95-1

3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone

Katalognummer: B14701285
CAS-Nummer: 25539-95-1
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: YKVOUQFSWYXRSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Diazatricyclo[33301,5]undecane-2,4,6,8-tetrone is a complex organic compound known for its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Eigenschaften

CAS-Nummer

25539-95-1

Molekularformel

C9H8N2O4

Molekulargewicht

208.17 g/mol

IUPAC-Name

3,7-diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone

InChI

InChI=1S/C9H8N2O4/c12-4-8-2-1-3-9(8,6(14)10-4)7(15)11-5(8)13/h1-3H2,(H,10,12,14)(H,11,13,15)

InChI-Schlüssel

YKVOUQFSWYXRSC-UHFFFAOYSA-N

Kanonische SMILES

C1CC23C(=O)NC(=O)C2(C1)C(=O)NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.